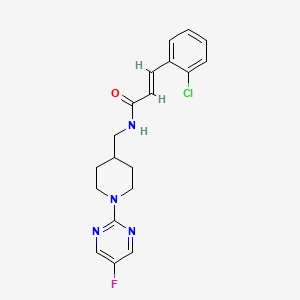

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O/c20-17-4-2-1-3-15(17)5-6-18(26)22-11-14-7-9-25(10-8-14)19-23-12-16(21)13-24-19/h1-6,12-14H,7-11H2,(H,22,26)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLSCCUJNOSEPH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative under basic conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Attachment of the fluoropyrimidine group: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the fluoropyrimidine moiety to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research published in 2022 demonstrated that derivatives of similar structures induced apoptosis in various cancer cell lines by activating caspase pathways and causing cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Related Compounds

Antiviral Properties

In addition to its anticancer potential, compounds structurally related to this compound have shown antiviral properties against viruses such as SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral proteins, inhibiting their function and preventing viral replication .

Targeting Specific Pathways

The compound's ability to modulate specific signaling pathways makes it a candidate for targeted therapies. For example, it may inhibit pathways involved in tumor growth and metastasis, offering a dual approach in cancer treatment by both halting proliferation and inducing apoptosis.

Drug Development

The unique structure of this compound positions it as a lead compound for drug development. Ongoing research is focused on optimizing its efficacy and minimizing side effects through structural modifications.

Case Studies

- Case Study 1: Anticancer Efficacy

- A study investigated the effects of the compound on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptotic markers.

- Case Study 2: Antiviral Activity

- In vitro studies demonstrated that modifications to the piperidine moiety enhanced binding affinity to viral targets, suggesting potential for further development as an antiviral agent against emerging pathogens.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through binding interactions, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aryl Ring

Halogen Substituents

- Bromophenyl Analogs : Compound 12d () replaces chlorine with bromine at the 2-position. Bromine’s larger atomic radius increases lipophilicity (logP ~3.5 estimated) but may reduce solubility. Its melting point (268–269°C) suggests higher crystallinity compared to chloro analogs.

- Fluorophenyl Analogs: Compound 12h () has a 4-fluorophenyl group. The lower melting point (194–198°C) indicates reduced crystallinity, favoring solubility.

- Chlorophenyl Variations : The target compound’s 2-chlorophenyl group provides moderate steric hindrance and electron-withdrawing effects, which may enhance binding affinity compared to para-substituted chlorophenyl derivatives (e.g., compound 3312 in ).

Electron-Donating/Withdrawing Groups

- Its high melting point (270–272°C) correlates with reduced aqueous solubility.

- Methoxy/Ethoxy Groups (12f, 12g) : Methoxy (12f ) and ethoxy (12g ) substituents are electron-donating, improving solubility via polar interactions. However, these groups may reduce metabolic stability due to susceptibility to demethylation.

Heterocyclic Modifications

Structure-Activity Relationships (SAR)

- Halogen Position : Ortho-substituted halogens (e.g., 2-Cl in the target compound ) may enhance steric complementarity to hydrophobic binding pockets compared to para-substituted analogs.

- Fluorine’s Role: The 5-fluoropyrimidine in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated pyrimidines (e.g., 12f–12h), as fluorine mitigates cytochrome P450-mediated degradation.

Pharmacokinetic Considerations

- LogP and Solubility : The target compound’s logP is estimated to be ~3.0, intermediate between bromine (higher logP) and methoxy (lower logP) analogs. This balance supports membrane permeability while retaining moderate solubility.

- Metabolic Stability : Fluorine’s presence reduces oxidative metabolism risks, contrasting with methoxy groups in 12f–12g , which are prone to O-demethylation.

Biological Activity

(E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 347.8 g/mol. It features a piperidine ring substituted with a 5-fluoropyrimidine moiety and an acrylamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the piperidine and pyrimidine structures have been reported to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer types, including lung and breast cancer cells, with IC50 values ranging from 7.9 to 92 µM depending on the specific derivative used .

The mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. The acrylamide moiety is believed to interact covalently with specific target proteins, leading to altered cellular functions such as apoptosis and cell cycle arrest. For example, studies indicate that similar compounds can inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses linked to cancer progression .

Inhibition of Pyroptosis

Research has highlighted the ability of related compounds to inhibit pyroptotic cell death in human macrophages. This process is mediated by the inhibition of caspase-1 activity, which is responsible for the maturation of pro-inflammatory cytokines like IL-1β. The compound demonstrated approximately 24.9% inhibition of pyroptosis at a concentration of 10 µM .

Table 1: Biological Activity Summary

Case Studies

- Case Study on Anticancer Effects : A study conducted on a series of pyrimidine derivatives showed that this compound exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes .

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating that they could effectively reduce IL-1β release and inhibit pyroptotic cell death in macrophages, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for preparing (E)-3-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide?

Methodological Answer:

The synthesis typically involves coupling a substituted acryloyl chloride with a piperidinylmethylamine intermediate. Key steps include:

- Step 1: Synthesis of the piperidine core: React 5-fluoropyrimidine with piperidin-4-ylmethanol under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C).

- Step 2: Acrylamide formation: Condense α-bromoacrylic acid with the amine intermediate using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to minimize side reactions .

- Purification: Column chromatography with ethyl acetate/petroleum ether (3:7 ratio) yields the pure product. Confirm purity via HPLC (>98%) and characterize using -NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy: -NMR identifies aromatic protons (2-chlorophenyl: δ 7.3–7.6 ppm) and acrylamide protons (E-configuration: δ 6.2–6.8 ppm for trans-coupled doublets). -NMR confirms carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry: HRMS should match the exact molecular weight (e.g., calculated for C₂₁H₂₀ClFN₄O: 410.13 g/mol) with <2 ppm error .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Advanced: How can reaction yields be optimized for this acrylamide derivative?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization: Replace DMF with THF or dichloromethane to reduce byproduct formation.

- Catalyst Screening: Test alternative coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved efficiency .

- Temperature Control: Conduct the reaction at 0–5°C to suppress hydrolysis of the acryloyl intermediate.

- Real-Time Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline IR spectroscopy to track reaction progress .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying key pharmacophoric groups:

- Piperidine Substituents: Introduce methyl or fluoro groups at the piperidine 4-position to assess steric/electronic effects on target binding.

- Aryl Variations: Replace 2-chlorophenyl with 3-fluorophenyl or heteroaromatic rings (e.g., pyridyl) to evaluate π-π stacking interactions.

- Biological Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

Advanced: How to resolve contradictions in reported spectroscopic data for similar acrylamides?

Methodological Answer:

Discrepancies in NMR or MS data may arise from solvent effects or impurities. Resolve by:

- Cross-Validation: Replicate synthesis and analysis using identical conditions (e.g., DMSO-d₆ for NMR).

- 2D NMR Techniques: Use HSQC and HMBC to unambiguously assign proton-carbon correlations .

- Independent Synthesis: Collaborate with a second lab to verify reproducibility .

Advanced: What strategies are recommended for evaluating in vitro toxicity?

Methodological Answer:

- In Silico Screening: Use tools like ProTox-II to predict hepatotoxicity and mutagenicity. Prioritize compounds with LD₅₀ > 500 mg/kg (oral, rat) .

- Cell-Based Assays: Test cytotoxicity in HepG2 cells via MTT assay (48-hour exposure, IC₅₀ > 10 µM considered low risk).

- Reactive Metabolite Detection: Incubate with liver microsomes and monitor glutathione adducts via LC-MS/MS .

Advanced: How to confirm the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC .

- Long-Term Stability: Store at -20°C under nitrogen and assess purity monthly. Use DSC (differential scanning calorimetry) to detect polymorphic changes .

Advanced: How to elucidate the mechanism of action using kinetic studies?

Methodological Answer:

- Time-Dependent Inhibition: Pre-incubate the compound with target enzymes (e.g., kinases) and measure residual activity over time. A decrease in IC₅₀ suggests covalent binding.

- Isotopic Labeling: Synthesize a -labeled analog and track binding via NMR or X-ray crystallography .

Advanced: What computational methods support crystallographic data interpretation?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Validate with co-crystallization trials.

- DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths/angles .

Advanced: How to implement polymer-supported synthesis for scalable production?

Methodological Answer:

- Resin Selection: Use Wang resin with a hydroxyl linker for immobilizing the piperidine intermediate.

- Solid-Phase Coupling: Attach the acryloyl chloride via automated peptide synthesizer (10 equiv, 2-hour reaction).

- Cleavage and Purification: Treat with TFA (95% purity) and isolate via centrifugal partition chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.